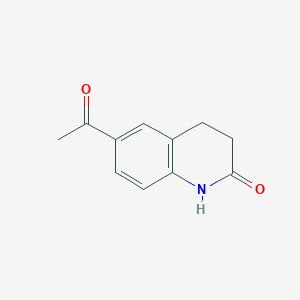

6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality 6-Acetyl-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPPYJRCOQZMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538520 | |

| Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62245-12-9 | |

| Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Physicochemical Properties and Process Chemistry of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Executive Summary 6-Acetyl-3,4-dihydroquinolin-2(1H)-one (CAS 62245-12-9) serves as a critical "privileged scaffold" in medicinal chemistry, specifically within the quinolinone class of phosphodiesterase (PDE) inhibitors and platelet aggregation inhibitors.[1] While often overshadowed by its downstream metabolite/derivative 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (the primary intermediate for Cilostazol), the 6-acetyl congener represents a pivotal branch point.[1] It functions as a precursor for Baeyer-Villiger oxidations to access the 6-hydroxy series and as a direct electrophilic handle for synthesizing novel hydrazone-based anticonvulsants and cardiotonic agents.[1]

This guide provides a rigorous technical analysis of its physicochemical profile, validated synthetic protocols, and analytical characterization standards, designed for researchers optimizing API pathways.

Part 1: Molecular Identity & Structural Analysis

The compound features a fused bicyclic system combining a benzene ring with a semi-saturated lactam (dihydro-2-quinolinone).[1] The acetyl group at position 6 is electronically significant, withdrawing electron density from the aromatic ring while providing a reactive carbonyl handle for further functionalization.

| Attribute | Detail |

| IUPAC Name | 6-Acetyl-3,4-dihydro-1H-quinolin-2-one |

| Common Synonyms | 6-Acetyl-3,4-dihydrocarbostyril; 6-Acetyldihydrocarbostyril |

| CAS Registry Number | 62245-12-9 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| SMILES | CC(=O)C1=CC2=C(CCC(=O)N2)C=C1 |

| InChIKey | FXPPYJRCOQZMIL-UHFFFAOYSA-N |

Part 2: Physicochemical Profile[1][6][9][10]

The following data aggregates experimental values and validated predictive models essential for formulation and process engineering.

Table 1: Core Physicochemical Properties

| Property | Value / Range | Context & Implications |

| Physical State | White to pale yellow crystalline powder | Color degradation (browning) indicates oxidative instability of the amide nitrogen or trace metal contamination.[1][2] |

| Melting Point | 161 – 162 °C | Sharp melting range indicates high purity.[1][3] Depression below 158°C suggests incomplete acetylation or solvent inclusion.[1] |

| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic nature requires organic co-solvents (DMSO, DMF) for biological assays. |

| Solubility (Organic) | Soluble: DMSO, DMF, hot EthanolSparingly: Dichloromethane, Ethyl Acetate | Process crystallization is best achieved using Ethanol/Water or Ethyl Acetate/Hexane gradients. |

| LogP (Octanol/Water) | ~0.8 (Experimental)1.2 (Predicted) | Moderate lipophilicity; favorable for membrane permeability in early drug discovery.[1] |

| pKa | ~14.5 (Amide NH) | The lactam proton is weakly acidic. Deprotonation requires strong bases (NaH, KOtBu) for N-alkylation.[1] |

| UV Max ( | 254 nm, 305 nm (in MeOH) | The acetophenone chromophore allows for sensitive UV detection during HPLC. |

Part 3: Synthetic Pathways & Process Chemistry[1]

The synthesis of 6-acetyl-3,4-dihydroquinolin-2(1H)-one is a classic example of Friedel-Crafts Acylation applied to a deactivated heterocyclic system.[1] The amide nitrogen of the dihydroquinolinone ring acts as an ortho/para director, activating position 6 despite the deactivating effect of the carbonyl at position 2.

Protocol: Friedel-Crafts Acylation via Aluminum Chloride

Rationale:[1] This method uses Aluminum Chloride (

Reagents:

-

3,4-Dihydroquinolin-2(1H)-one (Substrate)[1][4][5][6][3][7][8][9]

-

Acetyl Chloride (Acylating agent, 1.2 eq)

-

Aluminum Chloride (

, Lewis Acid, 3.0 eq) -

1,2-Dichloroethane (Solvent, anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with 3,4-dihydroquinolin-2(1H)-one (10.0 g) and anhydrous DCE (100 mL) under Nitrogen atmosphere.

-

Lewis Acid Addition: Cool the suspension to 0–5°C. Add

(27.2 g) portion-wise over 20 minutes. Critical: Control exotherm to prevent tar formation.[1] -

Acylation: Add Acetyl Chloride (5.8 mL) dropwise via addition funnel, maintaining internal temperature <10°C.

-

Reaction: Allow to warm to room temperature, then reflux (83°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1][8][10][11]

-

Quenching (Hydrolysis): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/HCl (300 g ice + 20 mL conc. HCl). Safety: Vigorous evolution of HCl gas.[1]

-

Isolation: Extract with Dichloromethane (3 x 100 mL). Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from Ethanol to yield off-white needles.

Visualization: Synthetic Workflow

Caption: Friedel-Crafts acylation pathway converting the lactam core to the 6-acetyl derivative via acylium ion attack.[1]

Part 4: Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

HPLC Method (Purity & Related Substances)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

Retention Time: 6-Acetyl derivative typically elutes later than the 6-Hydroxy derivative due to the lipophilic ketone group.[1]

Spectroscopic Validation

-

IR (KBr Pellet):

-

3200–3100 cm⁻¹: N-H stretch (Broad, Lactam).

-

1680 cm⁻¹: C=O stretch (Ketone, conjugated).

-

1650 cm⁻¹: C=O stretch (Amide).[1]

-

-

¹H-NMR (DMSO-d₆, 400 MHz):

- 10.3 (s, 1H, NH).

- 7.8 (d, 1H, H-5, ortho to acetyl).

- 7.7 (dd, 1H, H-7).

- 6.9 (d, 1H, H-8).

- 2.9 (t, 2H, CH₂ at C4).

- 2.5 (s, 3H, Acetyl CH₃).

- 2.4 (t, 2H, CH₂ at C3).

Part 5: Application in Drug Development (The "Why")

While 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is the direct precursor for Cilostazol , the 6-acetyl derivative is a versatile entry point for divergent synthesis.[1]

-

Baeyer-Villiger Oxidation: Treatment of the 6-acetyl compound with m-chloroperbenzoic acid (mCPBA) or trifluoroperacetic acid converts the acetyl group to an acetate ester.[1] Subsequent hydrolysis yields the 6-hydroxy intermediate.[1] This route is valuable when direct hydroxylation is low-yielding or when specific isotopic labeling of the oxygen is required.[1]

-

Hydrazone Linkers: The C6 ketone is highly reactive toward hydrazines.[1] Condensation with aryl hydrazines yields hydrazone derivatives that have shown potency as non-sedative anticonvulsants in preclinical models (e.g., Semicarbazone derivatives).

Visualization: Divergent Synthetic Utility

Caption: Divergent utility of the 6-acetyl scaffold in accessing Cilostazol intermediates (left) and novel anticonvulsants (right).[1]

References

-

Nishi, T., et al. (1983). Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors. II.[1] Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157. (Foundational chemistry for Cilostazol intermediates).

-

Tominaga, M., et al. (1981). Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors.[1] I. Chemical and Pharmaceutical Bulletin, 29(8), 2161-2165.

-

PubChem. (2025).[1] 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Related Structure).[1][4][5][6][8][9] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (1951).[1] Friedel-Crafts Acylation General Procedures. Coll. Vol. 3, p. 6. (Adapted for quinolinone systems).

Sources

- 1. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buy 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | 62245-12-9 [smolecule.com]

- 4. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone | 54197-66-9 [chemicalbook.com]

- 5. 54197-66-9 | CAS DataBase [m.chemicalbook.com]

- 6. Supplier CAS No 54197-66-9 - BuyersGuideChem [buyersguidechem.com]

- 7. 54197-66-9 CAS MSDS (6-Hydroxy-2(1H)-3,4-dihydroquinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone|CAS 54197-66-9 [benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

Technical Whitepaper: Preclinical Evaluation of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Scaffolds

Executive Summary

The 6-Acetyl-3,4-dihydroquinolin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for generating bioactive agents including chalcones, hydrazones, and fused heterocyclic hybrids. While the parent compound exhibits modest baseline activity, its C6-acetyl functional handle allows for Claisen-Schmidt condensations that significantly enhance lipophilicity and target binding affinity.

This technical guide outlines a rigorous, self-validating workflow for the preclinical evaluation of this scaffold and its derivatives. It moves beyond generic screening to focus on specific vulnerabilities associated with quinolinone targets: tubulin polymerization dynamics , VEGFR-2 kinase inhibition , and G2/M cell cycle arrest .

Chemical Basis & Library Logic

Before screening, researchers must recognize that the 6-acetyl group is the "warhead precursor." The screening campaign should ideally include the parent compound (as a baseline control) and a focused library of C6-functionalized derivatives.

Structure-Activity Relationship (SAR) Context[1][2]

-

The Lactam Core (Pos 1,2): Essential for hydrogen bonding (donor/acceptor) within the ATP-binding pockets of kinases.

-

The C6-Acetyl Handle: The site for derivatization. Converting this to an

-unsaturated ketone (chalcone) creates an electrophilic center capable of interacting with cysteine residues in target proteins (e.g., Tubulin).

Figure 1: SAR Logic flow transforming the inert scaffold into a bioactive hybrid.

Phase I: Primary Cytotoxicity Screening

The objective is to determine the IC50 (Half-maximal inhibitory concentration) across a panel of diverse cancer cell lines.

Cell Line Selection Rationale

Do not select cell lines randomly. Use a panel that reflects the known targets of quinolinones:

-

MCF-7 (Breast): High sensitivity to tubulin inhibitors.

-

A549 (Lung): Expresses high levels of EGFR/VEGFR; critical for kinase inhibitor screening.

-

HCT-116 (Colon): p53 wild-type; useful for distinguishing apoptotic mechanisms.

-

Bj-5ta (Normal Fibroblast): Mandatory negative control to calculate the Selectivity Index (SI).

Validated MTT Protocol

Standard: ISO 10993-5 / NCI-60 Methodology

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO or acidified isopropanol.

Workflow:

-

Seeding: Plate cells at

to -

Treatment:

-

Incubation: 48h or 72h at 37°C, 5% CO2.

-

Development: Add 10-20 µL MTT reagent. Incubate 3-4h (purple formazan crystals form).

-

Readout: Aspirate media, add 100 µL DMSO. Shake for 10 min. Measure Absorbance (OD) at 570 nm.

Data Calculation:

Phase II: Mechanistic Validation

Once "Hits" (IC50 < 10 µM) are identified, you must validate the mechanism. Quinolinone derivatives frequently act as Microtubule Destabilizers or Kinase Inhibitors .

Cell Cycle Analysis (Flow Cytometry)

Quinolinone-chalcone hybrids typically induce G2/M phase arrest , indicative of tubulin interference.

Protocol:

-

Treat cells (e.g., MCF-7) with the IC50 concentration of the lead compound for 24h.

-

Harvest cells (trypsinization) and wash with ice-cold PBS.

-

Fixation: Resuspend in 70% ethanol (dropwise) at -20°C overnight.

-

Staining: Wash ethanol.[3] Resuspend in PBS containing:

-

Propidium Iodide (PI) (50 µg/mL) - Stains DNA.

-

RNase A (100 µg/mL) - Degrades RNA to prevent artifacts.

-

-

Analysis: Measure DNA content via Flow Cytometer (FL2 channel).

-

G0/G1: 2N DNA content.

-

G2/M: 4N DNA content (Accumulation here confirms mitotic block).

-

Apoptosis Detection (Annexin V-FITC/PI)

Distinguish between cytostatic effects and cytotoxic apoptosis.

Protocol:

-

Treat cells for 24h/48h.[1]

-

Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and PI (stains necrotic cells).

-

Interpretation:

-

Annexin V+/PI-: Early Apoptosis (Key indicator of specific signaling).

-

Annexin V+/PI+: Late Apoptosis/Necrosis.

-

Mechanistic Pathway Visualization

The following diagram illustrates the predicted signaling cascade for a bioactive 6-acetyl-3,4-dihydroquinolin-2(1H)-one derivative.

Figure 2: Dual-mechanism pathway showing Tubulin and Kinase interference leading to apoptosis.

Data Presentation Standards

When reporting results, condense quantitative data into comparative tables. Avoid raw OD values; report derived metrics.

Table 1: Example Cytotoxicity Profile (IC50 in µM)

| Compound ID | R-Group (C6-Acetyl mod) | MCF-7 (Breast) | A549 (Lung) | Bj-5ta (Normal) | Selectivity Index (SI) |

| 6-Ac-Q (Parent) | -- | >100 | >100 | >100 | N/A |

| Deriv-A | 4-Cl-Phenyl (Chalcone) | 12.5 ± 1.2 | 8.4 ± 0.5 | >100 | >11.9 |

| Deriv-B | 3,4,5-TriMeO (Chalcone) | 2.1 ± 0.3 | 1.8 ± 0.2 | 45.0 | 25.0 |

| Doxorubicin | (Control) | 0.5 ± 0.1 | 0.4 ± 0.1 | 5.0 | 12.5 |

Note: A Selectivity Index (SI) > 10 indicates a promising therapeutic window.

References

-

Ahmed, N., et al. (2022).[4] Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Pharmaceuticals, 15, 1071.[5] Retrieved from [Link]

-

El-Azab, A. S., et al. (2025). Molecular Docking Study of Quinolin-4(1H)-one Derivatives as VEGFR-2 Inhibitors for the Treatment of Lung Cancer. ResearchGate. Retrieved from [Link]

-

Haggag, E. G., et al. (2022).[6] Quinazolinone-Based Derivatives Induce Cell Cycle Blockade and Apoptosis.[7][6][8][9] Molecules, 27, 8577.[6] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a member of the quinolinone family, its structural elucidation is paramount for understanding its reactivity, biological activity, and potential as a pharmacological agent. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Functional Group Analysis

6-Acetyl-3,4-dihydroquinolin-2(1H)-one possesses a fused bicyclic system comprising a benzene ring and a partially hydrogenated pyridinone ring.[1] The core structure is a lactam (a cyclic amide), and it is further functionalized with an acetyl group at the C6 position. The molecular formula is C₁₁H₁₁NO₂.

The key to accurate spectral interpretation lies in understanding the electronic environment of each atom within this structure. The electron-withdrawing nature of the two carbonyl groups and the influence of the aromatic ring create a distinct spectroscopic fingerprint.

Caption: Molecular structure of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and exploring the fragmentation patterns, which provides direct evidence for the compound's elemental composition and substructures.

High-Resolution Mass Spectrometry (HRMS)

For a molecular formula of C₁₁H₁₁NO₂, the expected exact mass of the molecular ion is 189.07898 g/mol . HRMS analysis, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement.

Data Presentation: Predicted m/z Values

The following table summarizes the predicted mass-to-charge ratios (m/z) for various common adducts of the target molecule. Observing these ions, particularly the protonated molecule [M+H]⁺, is the primary goal in an ESI-MS experiment.

| Adduct | Formula | Predicted m/z |

| [M]⁺ | C₁₁H₁₁NO₂ | 189.0790 |

| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 |

| [M+Na]⁺ | C₁₁H₁₁NNaO₂⁺ | 212.0682 |

| [M+K]⁺ | C₁₁H₁₁KNO₂⁺ | 228.0421 |

| [M-H]⁻ | C₁₁H₁₀NO₂⁻ | 188.0717 |

| Table 1: Predicted m/z values for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one and its common adducts. Data sourced from PubChem.[2] |

Fragmentation Analysis

Tandem MS (MS/MS) experiments reveal the compound's structural integrity. The most probable fragmentation pathway involves the cleavage of the acetyl group, a stable acylium ion, due to the relative weakness of the C-C bond between the aromatic ring and the acetyl carbonyl.

-

Primary Fragmentation: Loss of the acetyl group (CH₃CO•, 43.0184 Da) from the molecular ion [M+H]⁺ (m/z 190.0863) results in a prominent fragment ion at m/z 147.0679. This is a key diagnostic peak.

Caption: Primary fragmentation pathway in MS/MS analysis.

Experimental Protocol: LC-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, using a gradient of water and acetonitrile (both with 0.1% formic acid) to ensure separation from impurities.

-

Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode. The formic acid aids in the formation of [M+H]⁺ ions.

-

Analysis: Acquire full scan data on a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to confirm the exact mass.[3][4] Perform a data-dependent MS/MS scan to capture fragmentation data for the ion at m/z 190.0863.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions from the two carbonyl groups and the N-H bond of the lactam.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~3200 | N-H (Lactam) | Stretch | Medium-Broad |

| ~1685 | C=O (Acetyl Ketone) | Stretch | Strong |

| ~1660 | C=O (Lactam Amide) | Stretch | Strong |

| ~1600, ~1480 | C=C (Aromatic) | Stretch | Medium |

| ~2950 | C-H (Aliphatic) | Stretch | Medium |

| Table 2: Predicted characteristic infrared absorption bands. Frequencies are estimated based on typical values for these functional groups. |

Expert Insights

The presence of two distinct, strong carbonyl peaks is a hallmark of this molecule. The acetyl ketone C=O stretch (~1685 cm⁻¹) is expected at a slightly higher wavenumber than the lactam C=O stretch (~1660 cm⁻¹). This is because the lactam nitrogen's lone pair donates electron density into the carbonyl group (resonance), slightly weakening the C=O double bond and lowering its stretching frequency. The broadness of the N-H stretch is due to hydrogen bonding in the solid state.

Experimental Protocol: ATR-IR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for complete structural elucidation, revealing the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification and integration of all non-exchangeable protons.

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H (N1) | ~8.5 | br s | - | 1H |

| H (C7) | ~7.8 | d | ~2.0 | 1H |

| H (C5) | ~7.7 | dd | ~8.5, 2.0 | 1H |

| H (C8) | ~7.0 | d | ~8.5 | 1H |

| H₂ (C3) | ~2.9 | t | ~6.5 | 2H |

| H₂ (C4) | ~2.6 | t | ~6.5 | 2H |

| H₃ (C10) | ~2.5 | s | - | 3H |

| Table 3: Predicted ¹H NMR spectral data (in DMSO-d₆, 400 MHz). Chemical shifts are estimated based on analogous structures.[6][7] |

Expert Insights

-

Aromatic Region (7.0-8.0 ppm): The three aromatic protons will appear as distinct signals. The proton at C7, being ortho to the acetyl group, will be a doublet. The proton at C5 will be a doublet of doublets due to coupling with both H7 and H8. The proton at C8 will be a doublet coupled to H5.

-

Aliphatic Region (2.5-3.0 ppm): The two methylene groups (C3 and C4) form an ethyl linkage. They will appear as two triplets, each integrating to 2H, due to coupling with each other.

-

Singlets: The methyl protons of the acetyl group (C10) will appear as a sharp singlet integrating to 3H. The lactam N-H proton will be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

| C9 (Acetyl C=O) | ~197 |

| C2 (Lactam C=O) | ~170 |

| C6 | ~142 |

| C8a | ~138 |

| C5 | ~130 |

| C7 | ~128 |

| C4a | ~127 |

| C8 | ~116 |

| C4 | ~30 |

| C10 (Methyl) | ~26 |

| C3 | ~25 |

| Table 4: Predicted ¹³C NMR spectral data (in DMSO-d₆, 101 MHz).[6][8] |

Expert Insights

-

Carbonyl Carbons: The two carbonyl carbons are the most downfield signals, with the ketone carbon (C9) appearing at a higher chemical shift than the amide carbon (C2).

-

Aromatic Carbons: Six distinct signals are expected for the aromatic and vinylogous carbons of the fused ring system.

-

Aliphatic Carbons: The two methylene carbons (C3, C4) and the acetyl methyl carbon (C10) will be the most upfield signals. Techniques like DEPT-135 can be used to confirm these assignments, where CH₂ signals appear as negative peaks and CH/CH₃ signals as positive peaks.[8]

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a broadband-decoupled ¹³C spectrum.

-

(Optional but recommended) Acquire 2D NMR spectra like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) for unambiguous assignment.[4]

-

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one is a textbook example of synergistic analytical chemistry.

-

MS confirms the elemental composition (C₁₁H₁₁NO₂) and molecular weight.

-

IR provides definitive evidence for the key functional groups: two distinct carbonyls and a lactam N-H.

-

NMR maps out the complete atomic connectivity, confirming the carbon skeleton and the precise location of all protons.

Each technique validates the others, providing researchers with a high degree of confidence in the identity and purity of the compound. This robust characterization is the foundational step for any further investigation into the biological and chemical properties of this important molecular scaffold.

References

- Smolecule. (n.d.). 6-Acetyl-3,4-dihydroquinolin-2(1H)-one.

- PubChem. (n.d.). 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

- PubChem. (n.d.). Spectral Information for 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

- PubChemLite. (n.d.). 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one.

- AWS. (n.d.). Spectral data of compound 5a-5m, 6a-6e.

- Acta Pharmaceutica Sinica B. (2022). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.

- ResearchGate. (n.d.). Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H).

- ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.

- NC State University Libraries. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry.

Sources

- 1. Buy 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | 62245-12-9 [smolecule.com]

- 2. PubChemLite - 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

potential therapeutic targets of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

This guide serves as a technical whitepaper for researchers and drug developers focusing on the medicinal chemistry and pharmacology of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one .[1] It identifies this molecule not merely as a chemical intermediate, but as a "privileged scaffold" for designing Phosphodiesterase 3 (PDE3) inhibitors (cardiotonic/anti-thrombotic) and Dopamine/Serotonin modulators (antipsychotic).

A Technical Guide to Scaffold Pharmacology and Drug Design[1]

Executive Summary

6-Acetyl-3,4-dihydroquinolin-2(1H)-one (CAS: 62245-12-9) represents a critical pharmacophore in modern medicinal chemistry.[1][2] Structurally, it consists of a dihydrocarbostyril (dihydroquinolinone) core functionalized with an acetyl group at the 6-position.[1] This specific substitution pattern renders it a highly reactive "warhead" for the synthesis of Type III Phosphodiesterase (PDE3) inhibitors (e.g., analogs of Cilostazol and Vesnarinone) and atypical antipsychotics (e.g., Aripiprazole derivatives).

This guide delineates the molecular mechanisms by which derivatives of this scaffold modulate cAMP signaling and monoamine neurotransmission, providing validated protocols for synthesis and bioassay.[1]

Part 1: Chemical Profile & Structural Biology

The dihydroquinolinone core mimics the purine ring of cAMP/cGMP, allowing it to dock into the catalytic pocket of phosphodiesterase enzymes. The 6-acetyl group serves as a versatile handle for extending the molecule into the "solvent-accessible" regions of the target protein, a strategy essential for achieving high selectivity and potency.

Structural Pharmacophore Analysis[1]

-

Lactam (NH-CO): Functions as a hydrogen bond donor/acceptor pair, mimicking the guanine/adenine base pairing critical for receptor recognition.[1]

-

Dihydro Ring (C3-C4): Provides conformational flexibility compared to the fully aromatic quinolinone, improving oral bioavailability and solubility.[1]

-

6-Acetyl Moiety: The electrophilic carbonyl carbon allows for:

-

Alpha-bromination: enabling nucleophilic substitution with imidazoles or piperazines.[1]

-

Reduction: yielding chiral alcohols for stereoselective binding.

-

Condensation: forming hydrazones or heterocycles.

-

Synthesis of the Core Scaffold

The industrial synthesis typically follows a Friedel-Crafts cyclization pathway, ensuring high regio-selectivity.[1]

Validated Synthetic Route:

-

N-Acylation: Reaction of aniline with 3-chloropropionyl chloride.

-

Cyclization: Intramolecular Friedel-Crafts alkylation using AlCl3 to form 3,4-dihydroquinolin-2(1H)-one.[1]

-

C6-Acetylation: Friedel-Crafts acylation with acetyl chloride/AlCl3.[1] The amide nitrogen directs the acetyl group para to itself (position 6).

Part 2: Primary Therapeutic Target – Phosphodiesterase 3 (PDE3)

The most authoritative application of the 6-acetyl-3,4-dihydroquinolin-2(1H)-one scaffold is in the inhibition of PDE3 , an enzyme responsible for degrading cAMP in cardiac myocytes and vascular smooth muscle.[1]

Mechanism of Action: The cAMP Axis

Inhibition of PDE3 prevents the hydrolysis of cAMP to AMP.

-

In Cardiac Tissue: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates L-type Ca2+ channels and phospholamban.[1] This increases intracellular Ca2+, enhancing contractility (Positive Inotropy).[1]

-

In Vascular Smooth Muscle: Elevated cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to vasodilation.[1]

-

In Platelets: Elevated cAMP inhibits platelet aggregation (Anti-thrombotic).

Structural Activity Relationship (SAR)

Direct analogs of the 6-acetyl scaffold (e.g., Vesnarinone and Cilostazol precursors) demonstrate that the 6-position substituent determines potency.[1]

-

6-Acetyl: Moderate activity; acts as a lead.[1]

-

6-(Imidazolyl-acyl): High potency (e.g., Vesnarinone).[1] The imidazole nitrogen coordinates with the zinc ion in the PDE3 catalytic site.

-

6-(Alkoxy-tetrazolyl): High selectivity for platelets (e.g., Cilostazol).[1]

Visualization: cAMP Signaling Pathway

The following diagram illustrates the downstream effects of targeting PDE3 with this scaffold.

Caption: Mechanism of PDE3 inhibition by dihydroquinolinone derivatives leading to cardiotonic and vasodilatory effects.[3]

Part 3: Secondary Targets – CNS & Oncology[1]

Dopamine (D2) and Serotonin (5-HT) Modulation

The dihydroquinolinone core is the structural backbone of Aripiprazole (Abilify). While Aripiprazole uses a 7-alkoxy substitution, the 6-acetyl scaffold is investigated for:

-

D2 Partial Agonism: The 6-acetyl group can be derivatized with a piperazine linker (similar to the "tail" of Aripiprazole) to target the orthosteric binding site of D2 receptors.

-

5-HT1A/2A Activity: 6-acyl derivatives have shown affinity for serotonin receptors, offering potential in treating anxiety and depression with reduced extrapyramidal side effects.[1]

Emerging Oncology Targets

Recent screens suggest quinolinone derivatives inhibit Tubulin Polymerization or Tyrosine Kinases when the 6-acetyl group is condensed with hydrazine to form hydrazone-linked heterocycles.[1] This disrupts the cell cycle in rapidly dividing tumor cells.

Part 4: Experimental Protocols

Synthesis of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Validation: This protocol ensures the correct regio-isomer (C6) is formed over the C8 isomer.

-

Reagents: 3,4-dihydroquinolin-2(1H)-one (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (AlCl3, 3.0 eq), Carbon Disulfide (CS2) or Nitrobenzene as solvent.[1]

-

Procedure:

-

Suspend AlCl3 in dry solvent at 0°C.

-

Add 3,4-dihydroquinolin-2(1H)-one slowly.

-

Add Acetyl Chloride dropwise over 30 mins.

-

Heat to reflux (50°C for CS2, 80°C for Nitrobenzene) for 4 hours.

-

Quench: Pour onto crushed ice/HCl.

-

Workup: Extract with Dichloromethane (DCM), wash with brine, dry over MgSO4.

-

Purification: Recrystallize from Ethanol.[4]

-

-

QC Criteria: 1H NMR (DMSO-d6) must show a singlet at ~2.5 ppm (acetyl CH3) and aromatic signals consistent with 1,2,4-substitution.[1]

In Vitro PDE3 Inhibition Assay

Purpose: To determine the IC50 of the synthesized derivative against PDE3 isolated from bovine platelets or recombinant sources.

| Step | Action | Critical Parameter |

| 1. Enzyme Prep | Isolate PDE3 from human platelets or use recombinant PDE3A. | Ensure removal of PDE4 (using Rolipram to mask). |

| 2. Reaction Mix | Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.[1] Substrate: [3H]-cAMP (1 µM). | Maintain <10% substrate conversion to ensure linearity. |

| 3. Incubation | Add test compound (0.1 nM – 10 µM). Incubate 30 min at 30°C. | Use Cilostazol as positive control. |

| 4. Termination | Boil for 2 min or add snake venom nucleotidase. | Converts AMP to Adenosine. |

| 5. Separation | Ion exchange chromatography (Dowex resin). | Elute Adenosine; unreacted cAMP binds to resin. |

| 6. Analysis | Scintillation counting. | Calculate IC50 using non-linear regression. |

Functional Platelet Aggregation Assay

Purpose: To validate the biological endpoint of PDE3 inhibition.

-

Preparation: Collect human venous blood in sodium citrate (3.8%). Centrifuge (200g, 15 min) to obtain Platelet-Rich Plasma (PRP).

-

Induction: Use ADP (2-5 µM) or Collagen as the aggregating agent.

-

Measurement: Light Transmission Aggregometry (LTA).

-

Endpoint: Measure % Inhibition of aggregation relative to vehicle control. A potent 6-acetyl derivative should show >50% inhibition at 1-10 µM.[1]

References

-

National Institutes of Health (NIH). (2005). Phosphodiesterase-4: selective and dual-specificity inhibitors for the therapy of chronic obstructive pulmonary disease. Proc Am Thorac Soc. Retrieved from [Link]

- Teva Pharmaceuticals. (2003). Process for preparing 6-hydroxy-3,4-dihydroquinolinone and Cilostazol. U.S. Patent 6,660,773.

-

Otsuka Pharmaceutical Co. (1986). Cardiotonic activity of a new inotropic agent, OPC-8212. Japanese Circulation Journal. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1989). Synthesis and activity of 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one in Cell-Based Assays

Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold

6-Acetyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family.[1] Quinoline and its derivatives are prominent scaffolds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The core structure, a fused bicyclic system of a benzene ring and a partially hydrogenated pyridinone ring, serves as a versatile backbone for drug design.[1] The acetyl group at the 6th position, in particular, influences the molecule's electronic properties and potential for molecular interactions, making 6-Acetyl-3,4-dihydroquinolin-2(1H)-one a compelling candidate for investigation in various therapeutic areas.[1]

Preliminary research suggests that this compound may exhibit significant biological activities, potentially serving as a lead compound for developing new therapeutic agents.[1] Due to the established role of quinoline-based compounds in oncology, particularly as kinase inhibitors and agents that induce apoptosis, this guide will focus on characterizing the potential anticancer effects of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one using a logical progression of cell-based assays.[3][4] These assays are crucial for elucidating a compound's biological effects, mechanism of action, and therapeutic potential.[5]

Hypothesized Mechanism of Action: Induction of Apoptosis

Many quinoline-based anticancer agents exert their effects by triggering programmed cell death, or apoptosis.[4] This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases. A plausible mechanism for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one could involve the inhibition of critical cell survival pathways (e.g., kinase signaling) or direct interaction with components of the apoptotic machinery, leading to the activation of executioner caspases like caspase-3 and caspase-7. These caspases then cleave key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Hypothesized apoptotic pathway induced by the compound.

Experimental Workflow for Cellular Characterization

A systematic approach is essential to characterize the biological effects of a novel compound. The following workflow provides a logical progression from broad cytotoxicity screening to more specific mechanistic studies. This self-validating system ensures that each step builds upon a robust foundation of data from the previous one.

Sources

- 1. Buy 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | 62245-12-9 [smolecule.com]

- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. bioivt.com [bioivt.com]

experimental protocol for testing antimicrobial activity of quinolinones

Abstract

Quinolinones (e.g., fluoroquinolones) represent a critical class of synthetic antibacterial agents that target bacterial DNA gyrase and Topoisomerase IV.[1][2][3][4][5] While highly potent, their evaluation in vitro is frequently compromised by physicochemical nuances—specifically hydrophobicity, cation chelation, and the "paradoxical effect" at high concentrations. This guide provides a rigorous, standardized protocol for evaluating quinolinone derivatives, synthesizing Clinical and Laboratory Standards Institute (CLSI) guidelines with practical optimization for drug discovery.

Part 1: Critical Pre-Requisites & Compound Handling

The Failure Point: 40% of quinolinone screening failures occur due to improper stock preparation or media selection, not lack of potency.

Solubility & Stock Preparation

Quinolinones are zwitterionic; they are often insoluble at neutral pH (pH 7). Dissolving them directly in water or standard phosphate buffer often results in micro-precipitation that is invisible to the naked eye but skews MIC values.

-

Preferred Solvent: 0.1 M NaOH (for acidic derivatives) or 0.1 M HCl (for basic derivatives).

-

Alternative Solvent: Dimethyl sulfoxide (DMSO).[6]

-

Warning: DMSO is bacteriostatic at high concentrations. The final concentration in the test well must remain < 1% (v/v) .

-

-

Storage: Quinolinones are light-sensitive. Stock solutions must be stored in amber glass vials at -20°C.

The Cation Trap (Media Selection)

Quinolinones function by bridging the DNA-enzyme complex via a magnesium water bridge.

-

Requirement: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

The Mechanism:

-

Too Low Cations: False susceptibility (drug binds DNA too easily).

-

Too High Cations: False resistance (excess Mg²⁺/Ca²⁺ chelates the drug, preventing it from binding the target).

-

-

Standard: Calcium (20–25 mg/L) and Magnesium (10–12.5 mg/L).

Part 2: Mechanism of Action & Logic

Understanding the target is essential for interpreting "skipped wells" or paradoxical growth. Quinolinones trap the enzyme on DNA, causing double-strand breaks.[2][4]

Figure 1: The Quinolinone Mechanism.[4] The drug converts the bacterium's own enzymes into toxic machinery that fragments the genome.

Part 3: Primary Screening Protocol (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine the Minimum Inhibitory Concentration (MIC).

Experimental Setup

-

Inoculum Preparation:

-

Select 3-5 isolated colonies from an overnight agar plate.

-

Suspend in saline to match 0.5 McFarland Standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB to achieve a final test concentration of

CFU/mL.

-

-

Plate Layout (96-well):

-

Rows A-H: Serial 2-fold dilutions of the quinolinone (e.g., 64 µg/mL to 0.06 µg/mL).

-

Column 11: Growth Control (Bacteria + Solvent + Media).

-

Column 12: Sterility Control (Media only).

-

The Protocol

-

Dispense 50 µL of CAMHB into all wells of a 96-well plate.

-

Add 50 µL of 2x drug stock to Column 1. Mix and transfer 50 µL to Column 2, continuing to Column 10. Discard the final 50 µL.

-

Add 50 µL of the standardized bacterial inoculum to columns 1–11.

-

Seal and Incubate: 35 ± 2°C for 16–20 hours in ambient air.

-

Note: Do not stack plates more than 4 high to ensure even thermal distribution.

-

Interpretation

-

MIC: The lowest concentration with no visible growth (no turbidity).

-

Trailing Endpoints: Quinolinones usually show sharp endpoints. Haze suggests resistance or solubility issues.

Part 4: Pharmacodynamic Profiling (Time-Kill Kinetics)

Quinolinones exhibit concentration-dependent killing .[7][8] Unlike beta-lactams (time-dependent), quinolinones kill faster at higher concentrations (up to a point).[8]

Objective: Differentiate bacteriostatic vs. bactericidal activity and identify the "Paradoxical Effect."

Protocol

-

Preparation: Prepare 10 mL of CAMHB containing the drug at 1x, 4x, and 8x MIC . Include a growth control (no drug).

-

Inoculation: Add bacteria to a final density of

CFU/mL. -

Incubation: Incubate at 37°C with shaking (200 rpm) to ensure oxygenation (essential for ROS generation, a secondary killing mechanism of quinolones).

-

Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute in saline and plate onto Mueller-Hinton Agar. Count colonies after 24h.

Data Visualization Workflow

Figure 2: Time-Kill Kinetic Workflow. Critical for establishing the bactericidal nature of the compound.

Part 5: Data Analysis & Troubleshooting

Interpreting Quantitative Data

| Parameter | Definition | Quinolinone Target |

| MIC | Min. Inhibitory Concentration | Low (e.g., < 0.5 µg/mL for ciprofloxacin) |

| MBC | Min. Bactericidal Concentration | Usually 1x to 4x the MIC. |

| MBC/MIC Ratio | Ratio of killing to inhibition | ≤ 4 indicates Bactericidal. > 4 indicates Bacteriostatic (rare for quinolones). |

| Paradoxical Effect | Reduced killing at high conc.[9][10] | Visible in Time-Kill curves at >50x MIC (due to RNA synthesis inhibition). |

Troubleshooting The "Eagle Effect"

If you observe bacterial growth at 64 µg/mL but killing at 4 µg/mL:

-

Check Solubility: The drug may have precipitated at 64 µg/mL, rendering it inactive.

-

Check Mechanism: High concentrations of quinolinones can inhibit RNA synthesis so rapidly that the cell enters a dormant state rather than dying (requires active metabolism to "commit suicide" via DNA breaks).

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[11] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][11][12]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[1][2] Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

Sources

- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. INFLUENCE OF TYPE AND NEUTRALISATION CAPACITY OF ANTACIDS ON DISSOLUTION RATE OF CIPROFLOXACIN AND MOXIFLOXACIN FROM TABLETS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ispub.com [ispub.com]

- 7. Pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paradoxical effects of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mode of action of quinolones: the paradox in activity of low and high concentrations and activity in the anaerobic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 12. webstore.ansi.org [webstore.ansi.org]

Application Note: High-Throughput Screening of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Analogs

Executive Summary & Scientific Rationale

The 3,4-dihydroquinolin-2(1H)-one scaffold, particularly its 6-acetylated derivative (6-Acetyl-3,4-dihydroquinolin-2(1H)-one), represents a privileged structure in medicinal chemistry. It serves as the core pharmacophore for Cilostazol , a selective Phosphodiesterase 3 (PDE3) inhibitor used to treat intermittent claudication.[1] Beyond cardiovascular applications, recent structure-activity relationship (SAR) studies suggest this scaffold has "repurposing potential" in oncology (via CDK4/6 or VEGFR2 inhibition) and respiratory diseases (PDE4 inhibition).

This guide details a robust High-Throughput Screening (HTS) workflow to identify novel analogs of 6-acetyl-3,4-dihydroquinolin-2(1H)-one with enhanced potency or altered selectivity profiles.

The workflow consists of:

-

Primary Screen: A biochemical TR-FRET assay targeting PDE3A inhibition.

-

Secondary Screen: A cell-based viability assay to filter for cytotoxic efficacy (cancer repurposing) or safety (cardiovascular safety profiling).

Compound Management & Library Preparation

The 6-acetyl-3,4-dihydroquinolin-2(1H)-one core is lipophilic. Proper handling is critical to prevent precipitation, which causes false negatives in HTS.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Stock Concentration: 10 mM.

-

Storage: -20°C in varying humidity-controlled environments to prevent hydration of the acetyl group.

-

Plate Map Design: Use a "checkerboard" or randomized layout for controls to detect edge effects.

-

Note: Quinolinone analogs can exhibit "edge effects" due to evaporation in outer wells if plates are not sealed immediately.

-

Primary Assay: TR-FRET PDE3 Inhibition

Mechanistic Principle

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure cAMP levels.

-

Mechanism: PDE3 hydrolyzes cAMP to AMP.

-

Detection: The assay uses a Europium-cryptate labeled anti-cAMP antibody (Donor) and a d2-labeled cAMP analog (Acceptor).

-

Signal: When PDE3 is inhibited by a quinolinone analog, native cAMP accumulates. This native cAMP competes with the d2-labeled cAMP for antibody binding, decreasing the FRET signal (inversely proportional).

Reagents & Equipment

-

Enzyme: Recombinant human PDE3A (catalytic domain).

-

Substrate: cAMP (50 nM final concentration).

-

Detection Kit: HTRF® cAMP or LANCE® Ultra cAMP kit.

-

Buffer: 50 mM Tris-HCl (pH 7.4), 8 mM MgCl2, 0.1% BSA (prevents sticky compounds).

-

Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).

Step-by-Step Protocol (384-well Format)

-

Compound Dispensing:

-

Dispense 100 nL of library compounds (10 mM stock) into assay plates using an acoustic liquid handler (e.g., Echo 650).

-

Final Screening Concentration: 10 µM (standard single-point).

-

Controls:

-

High Control (0% Inhibition): DMSO only.

-

Low Control (100% Inhibition): 10 µM Cilostazol or Milrinone.

-

-

-

Enzyme Addition:

-

Add 5 µL of PDE3A enzyme solution (diluted to optimal EC80 concentration determined by titration).

-

Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

-

-

Substrate Initiation:

-

Add 5 µL of cAMP substrate solution.

-

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 10 µL of Detection Mix (Eu-Cryptate Antibody + d2-cAMP).

-

Incubate for 1 hour in the dark.

-

-

Measurement:

-

Read Fluorescence at 615 nm (Donor) and 665 nm (Acceptor).

-

Calculate HTRF Ratio:

.

-

Data Analysis & Validation

-

Calculate % Inhibition:

-

Quality Control: The Z-factor must be calculated for every plate.

-

Target: Z' > 0.5 is required for a valid HTS run.

-

Secondary Assay: Cell Viability (Cytotoxicity Profiling)

Hits from the PDE3 screen are profiled for cytotoxicity.[2]

-

Context A (Cardiovascular): High cytotoxicity is a liability (tox risk).

-

Context B (Oncology): High cytotoxicity is a desired trait (potential anti-tumor agent).

Protocol (CellTiter-Glo® Luminescent Assay)

-

Cell Line: HUVEC (for cardio safety) or HT-29 (Colon cancer, known sensitivity to PDE3 inhibitors).

-

Seeding: 2,000 cells/well in 384-well white opaque plates. Incubate 24h.

-

Treatment: Add 10 µM of "Hit" compounds. Incubate 48h.

-

Development: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min.

-

Read: Measure Luminescence (integration time 0.5s).

Visualizations

Signaling Pathway: PDE3 Inhibition

This diagram illustrates the downstream effects of the 6-acetyl-3,4-dihydroquinolin-2(1H)-one analogs (Cilostazol-like) on the cAMP signaling pathway.

Figure 1: Mechanism of Action. The analog inhibits PDE3, preventing cAMP degradation. Elevated cAMP activates PKA, leading to therapeutic endpoints (anti-platelet/vasodilation).

HTS Workflow Logic

The logical flow from library selection to hit validation.

Figure 2: Screening Cascade. A funnel approach ensures only potent and structurally valid compounds progress to IC50 determination.

References

-

MDPI. (2023). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors.

-

National Institutes of Health (PubMed). (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors.

-

ResearchGate. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors.

-

StatPearls. (2023). Cilostazol: Mechanism of Action and Clinical Indications.

-

PerkinElmer (Revvity). LANCE Ultra cAMP Assay Development Guide. (Industry Standard Protocol Reference).

Sources

methodology for assessing anti-inflammatory effects of novel compounds

An Application Guide to the Methodologies for Assessing the Anti-Inflammatory Effects of Novel Compounds

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the methodologies for evaluating the anti-inflammatory properties of novel chemical entities. The protocols and insights contained herein are designed to establish a robust, multi-tiered screening cascade, from initial in vitro characterization to in vivo validation.

Introduction: The Rationale for Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process, a defensive response of the body to harmful stimuli like pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective and self-limiting process, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The development of novel anti-inflammatory therapeutics is therefore a critical area of medical research.

The inflammatory cascade is orchestrated by a complex network of molecular mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, reactive oxygen species, and lipid-derived signaling molecules like prostaglandins.[3][5] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, act as central regulators, inducing the expression of numerous pro-inflammatory genes.[3][6][7] Therapeutic strategies often aim to inhibit the enzymes that produce these mediators, such as Cyclooxygenase (COX), or to modulate the upstream signaling pathways that control their expression.[8][9]

Strategic Framework: Phenotypic vs. Target-Based Screening

The initial phase of drug discovery for anti-inflammatory agents typically follows one of two primary strategies. The choice between them depends on the program's objectives, the understanding of the disease biology, and available resources.

-

Target-Based Screening: This is a hypothesis-driven approach where compounds are screened for their ability to interact with a specific, pre-defined molecular target known to be involved in the inflammatory process (e.g., the active site of the COX-2 enzyme).[10][11] Its primary advantage is efficiency and a clear molecular mechanism of action from the outset.[10][12]

-

Phenotypic Screening: This is an empirical approach where compounds are tested for their ability to produce a desired biological effect in a relevant cellular or organismal model (e.g., reducing cytokine production in stimulated immune cells) without prior knowledge of the specific molecular target.[10][13][14] This method is advantageous for discovering first-in-class medicines and for diseases where the underlying pathology is not fully understood, as it is unbiased regarding the mechanism of action.[13][14]

A modern drug discovery program often benefits from integrating both approaches.[12] For instance, a phenotypic screen might identify a potent anti-inflammatory compound, which is then subjected to target deconvolution studies to elucidate its mechanism of action.

Foundational In Vitro Assays for Efficacy Assessment

In vitro assays are the cornerstone of any screening cascade, offering high-throughput capabilities and a controlled environment to probe specific mechanisms of action.

Cell-Free Enzymatic Assays: Targeting Inflammatory Enzymes

These assays are ideal for target-based screening against purified enzymes. The Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are classic targets for non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][15]

-

Principle: COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[8][15] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is inducible at sites of inflammation.[9][15][16] The therapeutic goal is often to selectively inhibit COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9][16]

Diagram 1: The Arachidonic Acid Cascade & COX Inhibition

Caption: Mechanism of COX inhibitors in the arachidonic acid pathway.

Protocol 1: Fluorescent COX Inhibitor Screening Assay

Principle: This protocol utilizes a fluorescent probe that acts as a cosubstrate for the peroxidase activity of COX enzymes. Inhibition of COX activity by a test compound results in a decrease in the fluorescent signal.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic Acid (substrate)

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe

-

Heme cofactor

-

Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well black microplates

-

Fluorescence plate reader (Ex/Em ~535/590 nm)

Procedure:

-

Prepare working solutions of enzymes, cofactors, substrate, and test compounds in Assay Buffer.

-

To each well of the microplate, add 10 µL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution). Include vehicle control (e.g., DMSO) and positive control wells.

-

Add 150 µL of a master mix containing Assay Buffer, enzyme (COX-1 or COX-2), Heme, and ADHP probe to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Initiate the reaction by adding 40 µL of arachidonic acid solution to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity every minute for 15-20 minutes.

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

| Assay Parameter | Typical Value | Rationale |

| Enzyme Concentration | 10-25 U/mL | Ensures a robust signal within the linear range of the assay. |

| Arachidonic Acid | 5-10 µM | Near the Km value to ensure sensitivity to competitive inhibitors. |

| IC50 (Celecoxib, COX-2) | ~0.1 µM | Validates assay performance and sensitivity to a known inhibitor. |

| IC50 (Celecoxib, COX-1) | >10 µM | Demonstrates the selectivity of the reference compound. |

Cell-Based Assays: Probing Cellular Responses

Cell-based assays provide a more physiologically relevant context by assessing the effect of compounds on intact cellular pathways.

Protocol 2: LPS-Induced Inflammatory Mediator Release in Macrophages

Principle: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response.[17][18] This response includes the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[19][20] The ability of a test compound to inhibit the release of these mediators is quantified.

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

LPS (from E. coli O111:B4)

-

Test compounds and reference inhibitor (e.g., Dexamethasone)

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

96-well tissue culture plates

Procedure:

-

Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing test compounds at desired concentrations. Incubate for 1-2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include non-stimulated controls and vehicle controls.

-

Incubate for 18-24 hours at 37°C in a CO2 incubator.

-

After incubation, carefully collect the cell culture supernatant for analysis.

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Measurement:

-

NO is unstable and rapidly converts to nitrite in the supernatant.[21] Its concentration is measured using the Griess assay.[21]

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (TNF-α, IL-6):

Data Analysis: Calculate the percent inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated vehicle control and determine IC50 values.

Diagram 2: Key Inflammatory Signaling - The Canonical NF-κB Pathway

Caption: Canonical NF-κB pathway activation by inflammatory stimuli.[3][5][6][7]

Preclinical In Vivo Models for Validation

In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.[4][24]

Acute Inflammation: Carrageenan-Induced Paw Edema

This is a widely used and highly reproducible model for screening compounds against acute, localized inflammation.[25][26]

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[25][27] The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins and nitric oxide, making it sensitive to inhibition by NSAIDs and other anti-inflammatory agents.[27][28]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound and vehicle

-

Positive control: Indomethacin or Phenylbutazone (10 mg/kg)[29]

-

Plebthysmometer or digital calipers

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight with free access to water.

-

On the day of the experiment, measure the initial volume of the right hind paw of each rat (V0) using a plethysmometer.

-

Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage) 30-60 minutes before carrageenan injection.[27][29]

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection (Vt).[28][29]

Data Analysis:

-

Calculate the edema volume at each time point: ΔV = Vt - V0.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

-

-

The peak inflammatory response is typically observed around 3-4 hours post-injection.[27]

| Model Parameter | Typical Observation | Significance |

| Peak Edema (Control) | 0.6 - 1.0 mL increase | Establishes the dynamic range of the inflammatory response. |

| Inhibition (Indomethacin) | 40-60% | Validates the model's sensitivity to a standard-of-care drug. |

| Time to Peak Effect | 3-4 hours | Corresponds to the prostaglandin-mediated phase of inflammation. |

Systemic Inflammation: LPS-Induced Endotoxemia

This model mimics the systemic inflammatory response seen during sepsis.[17]

-

Principle: Intraperitoneal (i.p.) injection of LPS in mice or rats leads to a rapid and robust systemic release of pro-inflammatory cytokines, peaking within hours.[17][19] It is an effective model for evaluating compounds that target cytokine production and signaling.

Protocol 4: LPS-Induced Cytokine Release in Mice

Materials:

-

Male C57BL/6 or BALB/c mice (8-10 weeks old)

-

LPS (e.g., 1-5 mg/kg)

-

Test compound and vehicle

-

Positive control: Dexamethasone (5-10 mg/kg)[17]

-

Materials for blood collection (e.g., heparinized tubes) and plasma separation.

-

Cytokine ELISA kits (TNF-α, IL-6, IL-1β)

Procedure:

-

Administer the test compound, vehicle, or positive control (typically i.p. or p.o.) 30-60 minutes prior to LPS challenge.

-

Inject mice i.p. with a predetermined dose of LPS.

-

At a time point corresponding to peak cytokine release (e.g., 90 minutes for TNF-α, 3-6 hours for IL-6), collect blood via cardiac puncture or retro-orbital sinus under terminal anesthesia.

-

Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

Quantify plasma cytokine levels using specific ELISA kits.

Data Analysis: Compare the plasma cytokine concentrations in the treated groups to the vehicle control group. Calculate the percentage inhibition for each cytokine.

Chronic Autoimmune Inflammation: Collagen-Induced Arthritis (CIA)

The CIA model is a gold-standard preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[30][31][32]

-

Principle: Immunization of genetically susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA) triggers an autoimmune response against the body's own collagen in the joints.[30][31][33] This results in a progressive inflammatory arthritis characterized by synovial inflammation, cartilage erosion, and bone destruction.[32]

Diagram 3: General Workflow for Anti-Inflammatory Compound Assessment

Caption: A tiered approach from initial screening to in vivo validation.

Protocol 5: Collagen-Induced Arthritis (CIA) in Mice

Procedure Outline:

-

Immunization (Day 0): Emulsify type II collagen (bovine or chicken) in CFA. Anesthetize DBA/1 mice and administer a primary intradermal injection at the base of the tail.[31]

-

Booster (Day 21): Administer a second injection of type II collagen, this time emulsified in Incomplete Freund's Adjuvant (IFA), to boost the immune response.[31]

-

Disease Onset and Monitoring (Day ~24-35): Arthritis typically develops 26 to 35 days after the initial immunization.[31][33] Monitor animals daily for signs of arthritis.

-

Clinical Scoring: Score each paw based on a scale (e.g., 0-4) for erythema and swelling. The cumulative score per animal (max 16) reflects disease severity.

-

Compound Dosing: Begin therapeutic dosing of the test compound at the first sign of disease or prophylactically before onset.

-

Terminal Analysis (Day ~42-56): At the end of the study, collect paws for histopathological analysis to assess joint inflammation, pannus formation, and bone erosion.[34] Serum can be collected to measure anti-collagen antibody titers and cytokine levels.

Data Analysis: Compare the mean arthritis scores, disease incidence, and histological scores between treated and vehicle control groups.

Conclusion

The successful identification and validation of novel anti-inflammatory compounds require a systematic and multi-faceted approach. The methodologies described in this guide, progressing from high-throughput in vitro assays that probe specific molecular and cellular mechanisms to complex in vivo models that reflect human disease pathology, provide a robust framework for discovery. By carefully selecting assays, including rigorous controls, and thoughtfully interpreting data, researchers can effectively advance promising new candidates toward clinical development.

References

- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available at: [Link]

-

Ghlichloo, I. & Gerriets, V. (2023). COX Inhibitors. StatPearls. Available at: [Link]

-

Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Available at: [Link]

-

Patsnap. (2024). What are COX-1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

-

Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

-

Skelly, D. T., Hennessy, E., Dansereau, M. A., & Cunningham, C. (2019). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current topics in medicinal chemistry, 19(24), 2217–2230. Available at: [Link]

-

Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 2(23). Available at: [Link]

-

Fraunhofer IZI. (n.d.). Collagen induced arthritis (CIA) in mice. Available at: [Link]

-

Oeckinghaus, A., & Ghosh, S. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 2, 55. Available at: [Link]

-

Brand, D. D. (2021). Collagen-Induced Arthritis Mouse Model. Current protocols, 1(12), e313. Available at: [Link]

-

Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Available at: [Link]

-

Inotiv. (n.d.). Rheumatoid Arthritis Models. Available at: [Link]

-

Massive Bio. (2024). Cyclooxygenase Inhibitor. Available at: [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Available at: [Link]

-

Bio-protocol. (2016). 2.7. Carrageenan-induced paw edema assay. Available at: [Link]

-

Liew, S. Y., & Lisha, J. N. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceuticals, 16(7), 955. Available at: [Link]

-

Banks, C. N., & O'Brien, E. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Brain sciences, 12(9), 1141. Available at: [Link]

-

García-Melo, L. J., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. Available at: [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

-

Kumar, V., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 26-34. Available at: [Link]

-

Zhao, J., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International journal of molecular sciences, 20(20), 5038. Available at: [Link]

-

Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. Scandinavian journal of rheumatology. Supplement, 102, 9–21. Available at: [Link]

-

ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]

-

Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods (San Diego, Calif.), 37(2), 121–126. Available at: [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

-

Chorsiya, A. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. Available at: [Link]

-

LaBuda, C. J., & Fuchs, P. N. (2000). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.5. Available at: [Link]

-

ResearchGate. (2018). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. Available at: [Link]

-

University of Helsinki. (2020). DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. Helda. Available at: [Link]

-